(2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide
Description
(2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyimino group and a substituted acetamide moiety.
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-9(2)4-3-5-11-6-7-12-10(14)8-13-15/h8-9,11,15H,3-7H2,1-2H3,(H,12,14)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVVFDZSYXSOC-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCNCCNC(=O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCNCCNC(=O)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide typically involves the reaction of 2-hydroxyiminoacetic acid with 2-(4-methylpentylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
(2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide: shares structural similarities with other hydroxyimino and acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
